8-Bromo-3-methyl-1-(naphthalen-1-ylmethyl)-7-(2-oxopropyl)purine-2,6-dione
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Overview
Description
8-Bromo-3-methyl-1-(naphthalen-1-ylmethyl)-7-(2-oxopropyl)purine-2,6-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-1-(naphthalen-1-ylmethyl)-7-(2-oxopropyl)purine-2,6-dione typically involves multi-step organic reactions. One possible synthetic route could include:
Bromination: Introduction of the bromine atom into the purine ring.
Alkylation: Addition of the naphthalen-1-ylmethyl group.
Ketone Formation: Introduction of the 2-oxopropyl group.
Each step requires specific reagents and conditions, such as bromine for bromination, alkyl halides for alkylation, and appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-1-(naphthalen-1-ylmethyl)-7-(2-oxopropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting purine-related pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-1-(naphthalen-1-ylmethyl)-7-(2-oxopropyl)purine-2,6-dione would depend on its specific interactions with molecular targets. Typically, compounds in the purine family interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The bromine and naphthalene groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-methylxanthine: A simpler purine derivative with similar bromine substitution.
1-(Naphthalen-1-ylmethyl)purine-2,6-dione: Lacks the bromine and oxopropyl groups.
7-(2-Oxopropyl)purine-2,6-dione: Lacks the bromine and naphthalene groups.
Uniqueness
8-Bromo-3-methyl-1-(naphthalen-1-ylmethyl)-7-(2-oxopropyl)purine-2,6-dione is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
1311898-81-3 |
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Molecular Formula |
C20H17BrN4O3 |
Molecular Weight |
441.285 |
IUPAC Name |
8-bromo-3-methyl-1-(naphthalen-1-ylmethyl)-7-(2-oxopropyl)purine-2,6-dione |
InChI |
InChI=1S/C20H17BrN4O3/c1-12(26)10-24-16-17(22-19(24)21)23(2)20(28)25(18(16)27)11-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-11H2,1-2H3 |
InChI Key |
UAUQESLEWNNIQD-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC4=CC=CC=C43)C |
solubility |
not available |
Origin of Product |
United States |
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